molecular formula C12H11N3 B12663770 9H-Pyrido(3,4-b)indole, 8-amino-1-methyl- CAS No. 102206-92-8

9H-Pyrido(3,4-b)indole, 8-amino-1-methyl-

Cat. No.: B12663770
CAS No.: 102206-92-8
M. Wt: 197.24 g/mol
InChI Key: FFGQUIBSEOHWDI-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions: 8-Aminoharman can be synthesized through several methods. One common approach involves the nitration of harman to produce 8-nitroharman, followed by reduction to yield 8-Aminoharman. The reduction step typically employs tin powder in the presence of hydrochloric acid .

Industrial Production Methods: In industrial settings, the synthesis of 8-Aminoharman may involve the amination of 8-chloroquinoline. This method is advantageous due to its scalability and efficiency .

Chemical Reactions Analysis

Types of Reactions: 8-Aminoharman undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: The compound can be reduced to form amines.

    Substitution: Common substitution reactions include the replacement of hydrogen atoms with other functional groups.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are commonly used.

    Reduction: Tin powder and hydrochloric acid are typical reagents.

    Substitution: Halogenating agents like chlorine or bromine are often employed.

Major Products Formed:

Scientific Research Applications

8-Aminoharman has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Aminoharman involves its interaction with biological targets such as enzymes and proteins. It is believed to exert its effects by binding to specific sites on these molecules, thereby altering their activity. The exact molecular pathways and targets are still under investigation, but its structural similarity to other biologically active compounds suggests potential interactions with mitochondrial components .

Comparison with Similar Compounds

Uniqueness: 8-Aminoharman is unique due to its specific amine group at the 8th position, which imparts distinct chemical and biological properties. This structural feature differentiates it from other similar compounds and contributes to its diverse applications in scientific research .

Properties

CAS No.

102206-92-8

Molecular Formula

C12H11N3

Molecular Weight

197.24 g/mol

IUPAC Name

1-methyl-9H-pyrido[3,4-b]indol-8-amine

InChI

InChI=1S/C12H11N3/c1-7-11-9(5-6-14-7)8-3-2-4-10(13)12(8)15-11/h2-6,15H,13H2,1H3

InChI Key

FFGQUIBSEOHWDI-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CC2=C1NC3=C2C=CC=C3N

Origin of Product

United States

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